Perfluoro-2-trifluoromethyl-4-oxanonane

Descripción general

Descripción

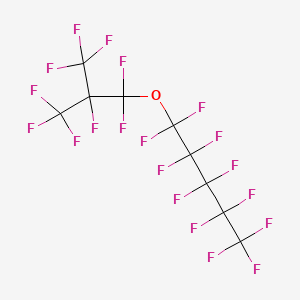

Perfluoro-2-trifluoromethyl-4-oxanonane is a perfluorinated compound with the molecular formula C9F20O and a molecular weight of 504.06 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and low surface energy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-2-trifluoromethyl-4-oxanonane typically involves the reaction of perfluorinated precursors under controlled conditions. One common method involves the use of perfluorinated ethers and perfluorinated alcohols as starting materials. The reaction is often carried out in the presence of strong bases or catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process typically includes steps such as distillation and purification to obtain the compound in high purity. The use of specialized equipment and stringent safety measures is essential due to the reactivity and toxicity of some of the intermediates and reagents involved .

Análisis De Reacciones Químicas

Types of Reactions

Perfluoro-2-trifluoromethyl-4-oxanonane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, although these reactions are less common due to the stability of the perfluorinated structure.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as sodium hydroxide or ammonia .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized perfluorinated compounds .

Aplicaciones Científicas De Investigación

Perfluoro-2-trifluoromethyl-4-oxanonane has several applications in scientific research, including:

Chemistry: Used as a solvent or reagent in various chemical reactions due to its inertness and stability.

Biology: Investigated for its potential use in biological imaging and diagnostics due to its unique fluorine content.

Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of high-performance materials such as fluoropolymers and coatings.

Mecanismo De Acción

The mechanism of action of perfluoro-2-trifluoromethyl-4-oxanonane involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and low polarizability allow it to interact with various biological and chemical systems, often leading to changes in surface properties and reactivity. The specific pathways and targets depend on the application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- Perfluoro-2-methyl-3-oxapentane

- Perfluoro-2-ethyl-3-oxapentane

- Perfluoro-2-propyl-3-oxapentane

Uniqueness

Perfluoro-2-trifluoromethyl-4-oxanonane is unique due to its specific molecular structure, which includes a trifluoromethyl group and an oxanonane backbone. This structure imparts distinct properties such as higher thermal stability and chemical inertness compared to other similar perfluorinated compounds .

Actividad Biológica

Perfluoro-2-trifluoromethyl-4-oxanonane, a member of the perfluoroalkyl substances (PFAS) family, has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.

Overview of PFAS

PFAS are synthetic compounds characterized by their carbon-fluorine bonds, which confer remarkable stability and resistance to degradation. These compounds are used in various industrial applications, including firefighting foams, waterproofing agents, and non-stick coatings. However, their persistence in the environment raises concerns regarding their bioaccumulation and potential health impacts.

Chemical Structure and Properties

This compound features a perfluorinated carbon chain with a trifluoromethyl group. This structure enhances its lipophilicity and stability, affecting its interaction with biological systems. The trifluoromethyl group is known to influence the biological activity of compounds by enhancing membrane permeability and altering metabolic pathways .

Toxicological Profiles

Studies have shown that PFAS can disrupt endocrine functions, particularly affecting thyroid hormone levels . The biological activity of this compound may include:

- Endocrine Disruption : Research indicates that PFAS can interfere with hormone signaling pathways, leading to altered reproductive and developmental outcomes .

- Carcinogenic Potential : Some studies suggest that certain PFAS may exhibit carcinogenic properties, particularly in liver tissues . For instance, exposure to similar compounds has been linked to liver tumors in rodent models .

Case Studies

- Wildlife Exposure : A study on roe deer indicated significant bioaccumulation of PFAS in liver tissues, suggesting environmental exposure pathways that could also apply to this compound. The study highlighted the correlation between PFAS levels in wildlife and environmental contamination sources .

- Human Health Impacts : Epidemiological studies have associated PFAS exposure with various health issues, including immune system effects and increased cholesterol levels. Specific investigations into perfluoroalkyl substances have shown potential links to liver disease and reproductive health issues .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and related PFAS compounds:

The mechanisms through which this compound exerts its biological effects may involve:

- Membrane Interaction : The lipophilic nature of PFAS allows them to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Gene Expression Modulation : Studies have indicated that certain PFAS can alter gene expression related to metabolic processes and stress responses in cells .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F20O/c10-1(5(17,18)19,6(20,21)22)8(26,27)30-9(28,29)4(15,16)2(11,12)3(13,14)7(23,24)25 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWOZMSHTDFDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895671 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169477-62-7 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.